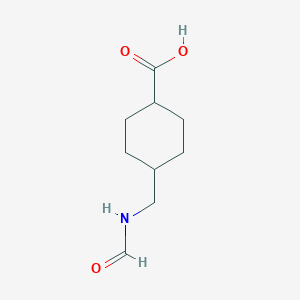
N-Formyl tranexamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl tranexamic acid: is a derivative of tranexamic acid, which is a synthetic lysine analog. Tranexamic acid is widely known for its antifibrinolytic properties, meaning it helps prevent the breakdown of fibrin clots. This compound retains some of these properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-Formyl tranexamic acid typically involves the formylation of tranexamic acid. One common method is the reaction of tranexamic acid with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The crude product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Formyl tranexamic acid can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like ammonia (NH3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .
Scientific Research Applications
Chemistry: N-Formyl tranexamic acid is used as an intermediate in the synthesis of various chemical compounds. Its formyl group makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study the effects of formylation on biological molecules. It is also used in the development of new drugs and therapeutic agents .
Medicine: Its ability to inhibit fibrin breakdown makes it useful in the treatment of bleeding disorders .
Industry: In industrial applications, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it a valuable component in manufacturing processes .
Mechanism of Action
N-Formyl tranexamic acid exerts its effects by inhibiting the activation of plasminogen to plasmin, a molecule responsible for the degradation of fibrin. By preventing the breakdown of fibrin, it helps maintain the stability of blood clots. This mechanism is similar to that of tranexamic acid but may involve additional pathways due to the presence of the formyl group .
Comparison with Similar Compounds
Tranexamic Acid: The parent compound, known for its antifibrinolytic properties.
ε-Aminocaproic Acid: Another antifibrinolytic agent, less potent than tranexamic acid.
N-Formyl Aminocaproic Acid: A similar formylated compound with comparable properties
Uniqueness: N-Formyl tranexamic acid is unique due to its formyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential therapeutic agent with enhanced properties compared to its parent compound .
Properties
CAS No. |
1599413-49-6 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-(formamidomethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c11-6-10-5-7-1-3-8(4-2-7)9(12)13/h6-8H,1-5H2,(H,10,11)(H,12,13) |
InChI Key |
FZISGRNKIYRSHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















